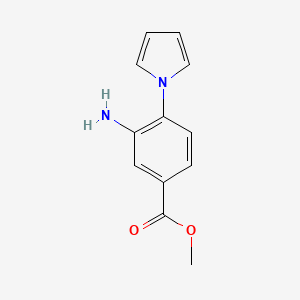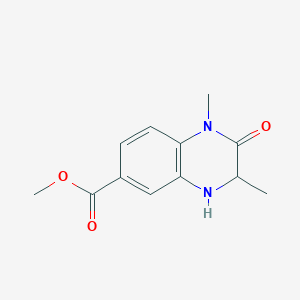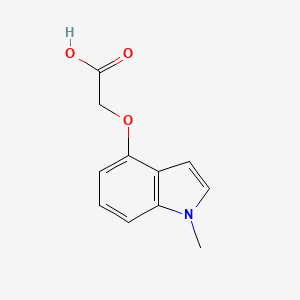
2-(1-甲基-1H-吲哚-4-氧基)乙酸
描述
2-(1-methyl-1H-indol-4-yloxy)acetic acid is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.
科学研究应用
2-(1-methyl-1H-indol-4-yloxy)acetic acid has a wide range of scientific research applications, including:
作用机制
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities are diverse and depend on the specific pathways involved.
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
[(1-methyl-1H-indol-4-yl)oxy]acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context and concentration of [(1-methyl-1H-indol-4-yl)oxy]acetic acid .
Cellular Effects
[(1-methyl-1H-indol-4-yl)oxy]acetic acid exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, this compound has been reported to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This apoptotic effect is mediated through the modulation of gene expression and the activation of caspases, which are enzymes that play a key role in the execution of apoptosis.
Molecular Mechanism
The molecular mechanism of action of [(1-methyl-1H-indol-4-yl)oxy]acetic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1-methyl-1H-indol-4-yl)oxy]acetic acid have been observed to change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its biological activity . Studies have shown that the compound remains stable for extended periods under controlled conditions, but its degradation can be accelerated by factors such as light, temperature, and pH.
Dosage Effects in Animal Models
The effects of [(1-methyl-1H-indol-4-yl)oxy]acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
[(1-methyl-1H-indol-4-yl)oxy]acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, which can lead to the formation of metabolites with different biological activities . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and levels of key metabolites.
Transport and Distribution
The transport and distribution of [(1-methyl-1H-indol-4-yl)oxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target cells and tissues.
Subcellular Localization
[(1-methyl-1H-indol-4-yl)oxy]acetic acid exhibits specific subcellular localization, which can affect its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid typically involves the reaction of indole derivatives with acetic acid or its derivatives. One common method includes the reaction of 1-methylindole with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often involve refluxing the mixture in a suitable solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
Industrial production methods for 2-(1-methyl-1H-indol-4-yloxy)acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(1-methyl-1H-indol-4-yloxy)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
相似化合物的比较
2-(1-methyl-1H-indol-4-yloxy)acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-butyric acid. These compounds share similar structural features but differ in their specific functional groups and biological activities . 2-(1-methyl-1H-indol-4-yloxy)acetic acid is unique due to its specific substitution pattern, which may confer distinct properties and applications .
List of Similar Compounds
- Indole-3-acetic acid
- Indole-3-butyric acid
- 5-methoxy-2-methyl-3-indoleacetic acid
属性
IUPAC Name |
2-(1-methylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHFSSFGKUEGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


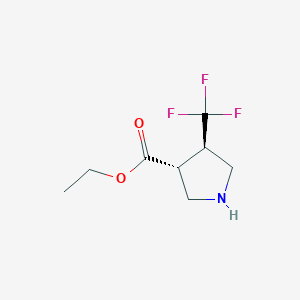
![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

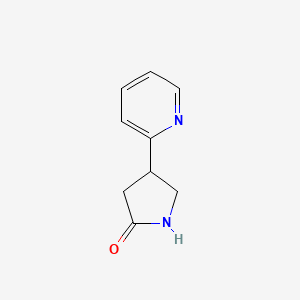
amine](/img/structure/B1391766.png)


![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)


